molecular formula C23H20Cl2N4S B12726948 Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- CAS No. 92818-48-9

Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl-

Cat. No.: B12726948
CAS No.: 92818-48-9
M. Wt: 455.4 g/mol
InChI Key: VCTPQXYCVZZODD-UHFFFAOYSA-N
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Description

Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- is a synthetic organic compound primarily used in industrial applications. It is known for its vibrant color properties and is often utilized as a dye in various industries, including textiles and plastics .

Preparation Methods

The synthesis of Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- involves several steps. The primary synthetic route includes the diazotization of 2-amino-5,6-dichlorobenzothiazole followed by coupling with N-methyl-4-aminobenzenepropanamine. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods often scale up these reactions using continuous flow processes to maintain consistency and efficiency .

Chemical Reactions Analysis

Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sulfuric acid for substitution reactions. The major products formed depend on the specific reaction conditions but often include various derivatives of the original compound .

Scientific Research Applications

Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- exerts its effects involves its ability to interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to form stable complexes with metals and other compounds, making it useful in various applications .

Comparison with Similar Compounds

Similar compounds include other azo dyes such as Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]- (DAPEP). Compared to these compounds, Benzenepropanamine, N-(4-((dichloro-2-benzothiazolyl)azo)phenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and stability .

Similar Compounds

Properties

CAS No.

92818-48-9

Molecular Formula

C23H20Cl2N4S

Molecular Weight

455.4 g/mol

IUPAC Name

4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-methyl-N-(3-phenylpropyl)aniline

InChI

InChI=1S/C23H20Cl2N4S/c1-29(13-5-8-16-6-3-2-4-7-16)18-11-9-17(10-12-18)27-28-23-26-21-14-19(24)20(25)15-22(21)30-23/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3

InChI Key

VCTPQXYCVZZODD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl

Origin of Product

United States

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